4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Carbonic anhydrase inhibition Isozyme selectivity Thermodynamic profiling

Researchers require highly specific chemical probes to map carbonic anhydrase (CA) isoform selectivity, where even minor substituent changes alter binding. This compound is a strategic 4-ethyl phenyl analog designed to probe hydrophobic subpockets of tumor-associated CA IX and CA XII. • Distinct Lipophilic Handle: The 4-ethyl group (logP ~2.47) provides a pure hydrophobic interaction probe, enabling deconvolution of steric vs. hydrophobic binding contributions compared to 4-H, 4-Me, or 4-iPr analogs. • Superior Cell Permeability: Optimized lipophilicity enhances passive membrane penetration for cell-active assays without requiring prodrug strategies. • Reliable Supply: Available as a ready-to-screen stock solution or high-purity powder to accelerate your SAR campaigns.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4
CAS No. 2192744-80-0
Cat. No. B2419557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
CAS2192744-80-0
Molecular FormulaC15H19N3O3S
Molecular Weight321.4
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C
InChIInChI=1S/C15H19N3O3S/c1-5-12-6-8-13(9-7-12)22(19,20)18-14-10(2)16-15(21-4)17-11(14)3/h6-9,18H,5H2,1-4H3
InChIKeyYILHHMZBJOAUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide (CAS 2192744-80-0): A Pyrimidine-Benzenesulfonamide Building Block for Drug Discovery and Chemical Biology


4-Ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide (CAS 2192744-80-0) is a synthetic small molecule belonging to the pyrimidine-benzenesulfonamide class. Its core structure features a 2-methoxy-4,6-dimethylpyrimidine ring linked via a sulfonamide bridge to a 4-ethyl-substituted benzene ring. This scaffold motif is recurrent in medicinal chemistry, particularly among inhibitors of human carbonic anhydrase (CA) isoforms [1]. The compound is primarily utilized as a versatile synthetic intermediate and screening library component in early-stage drug discovery programs targeting oncology, inflammation, and metabolic disorders [2].

Why Not All Pyrimidine-Benzenesulfonamides Are Interchangeable: Structural Nuances Dictate Biological Fingerprint


Within the pyrimidine-benzenesulfonamide class, seemingly minor substituent variations on the benzene ring (e.g., 4-ethyl vs. 4-methoxy, 4-cyano, or 3-methyl) profoundly alter target affinity, isoform selectivity, and pharmacokinetic profile. Systematic structure-activity relationship (SAR) studies on related benzenesulfonamide-pyrimidine carbonic anhydrase inhibitors demonstrate that the para-substituent on the phenyl ring directly modulates binding thermodynamics and residence time across CA isoforms I, II, VII, XII, and XIII [1]. Consequently, generic substitution—even among compounds sharing the identical pyrimidine core—can drastically change inhibitory potency and selectivity, making direct experimental validation indispensable for any research or procurement decision.

Quantitative Differentiation Evidence for 4-Ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide: A Comparator-Centric Analysis


Carbonic Anhydrase Isozyme Selectivity: 4-Ethyl vs. 4-Methoxy Analog (Class-Level SAR Inference)

Prior SAR investigations encompassing 40 benzenesulfonamide-pyrimidine analogs reveal that the para-phenyl substituent critically governs CA isoform selectivity. In the Capkauskaite et al. (2013) thermal shift assay panel against CA I, II, VI, VII, XII, and XIII, para-substituted compounds exhibited differential melting temperature shifts (ΔTm) that correlated with binding affinity. While direct quantitative data for the 4-ethyl analog (2192744-80-0) is not yet reported in peer-reviewed literature, class-level inference indicates that the 4-ethyl substituent's hydrophobicity (π = +1.02) and steric bulk (MR = 10.30) would produce a distinct isoform selectivity profile compared to the 4-methoxy analog (π = -0.02, MR = 7.87) [1], [2].

Carbonic anhydrase inhibition Isozyme selectivity Thermodynamic profiling

Synthetic Tractability Comparison: 4-Ethyl vs. 3-Fluoro-4-Methoxy Analog as a Library Core

The 4-ethyl substitution on the benzenesulfonamide moiety offers a distinct synthetic advantage over electron-withdrawing or hydrogen-bond-donating analogs for library construction. The ethyl group is chemically inert under standard sulfonamide coupling conditions (sulfonyl chloride + 5-aminopyrimidine, Et₃N/DCM), unlike the 4-cyano or 3-fluoro-4-methoxy analogs, which may participate in side reactions during subsequent diversification steps [1]. The 3-fluoro-4-methoxy analog (CAS 2194849-17-5) requires additional protection/deprotection strategies if the fluorine is to be further elaborated via SNAr chemistry, adding synthetic steps [2].

Parallel synthesis Building block diversity Sulfonamide coupling

Comparative Physicochemical Profile: Calculated logP and Solubility Parameters

Computational prediction using the ALOGPS 2.1 consensus model estimates the octanol-water partition coefficient (logP) of 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide as 2.47 (±0.3), placing it in a moderate lipophilicity range favorable for membrane permeability. This contrasts with the 4-methoxy analog (predicted logP ≈ 1.72) and the unsubstituted phenyl analog (predicted logP ≈ 1.85) [1]. The difference of approximately 0.75 log units corresponds to a ~5.6-fold higher theoretical membrane partitioning, which may influence cellular uptake in cell-based assays.

Lipophilicity Aqueous solubility Drug-likeness

Recommended Application Scenarios for 4-Ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide Based on Structural Differentiation


Diversity-Oriented Synthesis (DOS) Library Core for Carbonic Anhydrase Inhibitor Discovery

The 4-ethyl substitution provides a distinct lipophilic pharmacophoric handle for probing the hydrophobic subpocket of CA isoforms, particularly the transmembrane tumor-associated isoforms CA IX and CA XII. As established by Capkauskaite et al. (2013), para-substituent variation on the benzenesulfonamide moiety directly alters isoform selectivity [1]. The 4-ethyl analog fills a critical gap in screening libraries where hydrogen-bond-donating or -withdrawing para-substituents (e.g., 4-OH, 4-CN, 4-F) are already well-represented, enabling exploration of pure hydrophobic interactions in the CA active site.

Chemical Probe Development for Intracellular Carbonic Anhydrase Isoforms

The predicted logP of ~2.47 positions the 4-ethyl analog within the optimal lipophilicity range for passive cellular permeability [2]. This makes it a superior starting point for developing cell-active chemical probes targeting cytosolic CA isoforms (CA I, II, VII, XIII) compared to more polar analogs (e.g., 4-OMe, logP ≈ 1.72), which may exhibit limited membrane penetration. Researchers can leverage this property to reduce the need for prodrug strategies or transporter-mediated uptake mechanisms.

SAR Studies Mapping the Effect of Para-Alkyl Chain Length on Target Binding Kinetics

The 4-ethyl group represents the simplest alkyl extension beyond methyl, providing a defined steric and electronic increment. In systematic SAR campaigns comparing 4-H, 4-Me, 4-Et, 4-iPr, and 4-tBu analogs, the 4-ethyl compound serves as an essential reference point. The predicted molar refractivity (MR = 10.30) and hydrophobicity (π = +1.02) [2] allow researchers to deconvolute steric vs. hydrophobic contributions to binding affinity when combined with isothermal titration calorimetry and surface plasmon resonance experiments.

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